6,9-Dichloro-2-methoxyacridine

Catalog No.
S703255
CAS No.
86-38-4
M.F
C14H9Cl2NO
M. Wt
278.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9-Dichloro-2-methoxyacridine

CAS Number

86-38-4

Product Name

6,9-Dichloro-2-methoxyacridine

IUPAC Name

6,9-dichloro-2-methoxyacridine

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

InChI

InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3

InChI Key

RYRNQWYNHLLOGX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl

Synonyms

2-Methoxy-6,9-dichloroacridine; 3,9-Dichloro-7-methoxyacridine; Halocrin; Halocrine; NSC 2095; NSC 2951

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl

Synthesis Precursor:

6,9-Dichloro-2-methoxyacridine has been primarily used as a precursor in the synthesis of other acridine derivatives. Through chemical reactions with quinolizidinylalkylamines, it can yield 4-aminoquinoline and 9-aminoacridine derivatives []. These synthesized compounds may then be further investigated for various research purposes.

Here are some specific examples of its use in the synthesis of other acridine derivatives:

  • 9-amino-6-chloro-2-methoxyacridine: This compound was obtained through the reaction of 6,9-dichloro-2-methoxyacridine with N,N-dimethylaminoethanol [].
  • N′-(6-Chloro-2-methoxy-acridin-9-yl)-heptylamine and N,N′-bis-(6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine: These two compounds were synthesized by reacting 6,9-dichloro-2-methoxyacridine with appropriate alkylating agents [].

6,9-Dichloro-2-methoxyacridine is an organic compound with the molecular formula C₁₄H₉Cl₂N₃O. It is characterized by its acridine backbone, which is a tricyclic structure containing nitrogen atoms. The compound features two chlorine atoms at the 6 and 9 positions and a methoxy group at the 2 position. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

  • Reaction with Phenol and Ammonium Carbonate: This reaction yields 6-chloro-2-methoxy-acridin-9-ylamine, showcasing its utility in synthesizing amine derivatives .
  • Reaction with Quinolizidinylalkylamines: This reaction produces 4-aminoquinoline and 9-aminoacridine derivatives, indicating its versatility in forming complex nitrogen-containing compounds .

Several methods exist for synthesizing 6,9-dichloro-2-methoxyacridine:

  • Chlorination of Acridine: The compound can be synthesized through chlorination reactions on acridine derivatives, specifically targeting the 6 and 9 positions.
  • Methoxylation: The introduction of the methoxy group can be achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps combining various reagents to achieve the desired chlorinated and methoxylated acridine structure .

6,9-Dichloro-2-methoxyacridine has several applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds, particularly in drug development.
  • Research: Utilized in research settings for studying the reactivity of acridine derivatives and their biological implications.
  • Dyes: Due to its chromophoric properties, it may also find applications in dye synthesis .

Several compounds share structural similarities with 6,9-dichloro-2-methoxyacridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-MethoxyacridineContains one chlorine atomLess reactive than 6,9-dichloro variant
6-ChloroacridineContains one chlorine atom at position 6Lacks methoxy substitution
9-AminoacridineAmino group at position 9More polar due to amino group
AcridineBasic tricyclic structureLacks halogen substitutions

The presence of two chlorine atoms and a methoxy group distinguishes 6,9-dichloro-2-methoxyacridine from these similar compounds, enhancing its reactivity and potential biological activity. This unique combination makes it particularly interesting for further research and application in medicinal chemistry.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (90.7%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

86-38-4

Wikipedia

6,9-Dichloro-2-methoxyacridine

Dates

Modify: 2023-08-15

Explore Compound Types